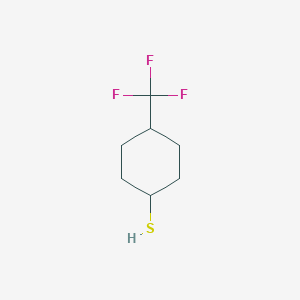

4-(Trifluoromethyl)cyclohexane-1-thiol

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

4-(trifluoromethyl)cyclohexane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3S/c8-7(9,10)5-1-3-6(11)4-2-5/h5-6,11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYQNZSTSFQLAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(F)(F)F)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)cyclohexane-1-thiol typically involves introducing a trifluoromethyl group into a cyclohexane ring, followed by adding a thiol group. A common method is radical trifluoromethylation, which can be achieved using photoredox catalysis. This process involves generating trifluoromethyl radicals under visible light irradiation, which then react with cyclohexane derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale photoredox catalysis using efficient and scalable light sources such as blue LED lamps or natural sunlight. The use of robust catalysts like ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives ensures high yields and selectivity.

Synthesis of Methyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate

The synthesis of Methyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate typically involves the following steps:

Starting Material: The process begins with cyclohex-3-enecarboxylic acid.

Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form methyl cyclohex-3-enecarboxylate.

Sulfonylation: The ester is then treated with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine to introduce the trifluoromethylsulfonyl group, yielding the final product.

On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) ensures consistent production quality.

Reactions of Methyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate

Methyl 4-(((trifluoromethyl)sulfonyl)oxy)cyclohex-3-enecarboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The trifluoromethylsulfonyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Reagents such as sodium azide or potassium thiolate can be used under mild conditions, yielding azido or thiol derivatives.

Reduction: The double bond in the cyclohexene ring can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas, with the major product being the saturated cyclohexane derivative.

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used, with products varying depending on the oxidizing agent used, potentially forming ketones or carboxylic acids.

Chemical Reactions of this compound

This compound undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: The compound can be reduced to form cyclohexane derivatives with different functional groups. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives. Nucleophiles like amines or thiols can be employed under mild conditions.

Synthesis of Trifluoromethylated Compounds

Trifluoromethylthiolation, trifluoromethylation, and arylation have been achieved using difluoro enol silyl ethers obtained from trifluoromethyl ketones. For example, 2,2-Difluoro-1-(naphthalen-2-yl)-2-((trifluoromethyl)thio)ethan-1-one (4c ) was prepared and purified by silica gel column chromatography, resulting in an 84% yield. Spectroscopic data includes:

- mp 63.1–64.1 °C

- 1H NMR (CDCl3, 400 MHz) δ 8.71 (s, 1 H), 8.07 (d, J= 8.7 Hz, 1H), 8.02 (d, J= 8.1 Hz, 1H), 7.96 (d, J= 8.8 Hz, 1H), 7.91 (d, J= 8.2 Hz, 1H), 7.74–7.67 (m, 1 H), 7.66–7.59 (m, 1 H)

- 19F NMR (CDCl3, 377 MHz) δ −36.11 (t, JFF= 8.9 Hz), −69.48 (q, JFF= 8.9 Hz)

- 13C{1H} NMR (CDCl3, 100 MHz) δ 184.1 (t, JCF= 27.7 Hz), 136.6, 133.7 (t, JCF= 4.1 Hz), 132.2, 130.31, 130.25, 129.2, 128.4 (q, JCF= 308.7 Hz), 127.9, 127.5, 127.0 (t, JCF= 298.5 Hz), 126.4 (t, JCF= 2.8 Hz), 124.4

- HRMS (ESI) m/ z[M + H]+calcd for C13H8F5OS 307.0211, found 307.0208

Similarly, 2,2-Difluoro-1-(4-methoxyphenyl)-2-((trifluoromethyl)thio)ethan-1-one (4d ) was prepared with a reaction time of 18 hours and purified by silica gel column chromatography, resulting in a 67% yield. Spectroscopic data includes:

- 1H NMR (CDCl3, 400 MHz) δ 8.12 (d, J= 9.1 Hz, 2H), 7.06–7.00 (m, 2H), 3.94 (s, 3H)

- 19F NMR (CDCl3, 377 MHz) δ −36.32 (t, JFF= 8.9 Hz), −69.54 (q, JFF= 8.9 Hz)

- 13C{1H} NMR (CDCl3, 100 MHz) δ 182.5 (t, JCF= 27.2 Hz), 165.7, 133.2 (t, JCF= 2.9 Hz), 128.4 (q, JCF= 308.7 Hz), 127.2 (t, JCF= 299.0 Hz), 121.9 (t, JCF= 3.0 Hz), 114.5, 55.7

- HRMS (ESI) m/ z[M + H]+calcd for C10H8F5O2S 287.0160, found 287.0161

1-([1,1′-Biphenyl]-4-yl)-2,3,3,3-tetrafluoro-2-((trifluoromethyl)thio)propan-1-one (4j ) was also prepared with a reaction time of 3 hours and purified by silica gel column chromatography, resulting in an 86% yield. Spectroscopic data includes:

- 1H NMR (CDCl3, 400 MHz) δ 8.14 (dd, J= 8.6, 1.9 Hz, 2H), 7.78–7.72 (m, 2H), 7.67–7.62 (m, 2H), 7.53–7.42 (m, 3H)

- 19F NMR (CDCl3, 377 MHz) δ −35.16 (dq, JFF= 9.6, 4.8 Hz), −73.88 (dq, JFF= 9.7, 4.8 Hz), −146.80 to −147.02 (m)

- 13C{1H} NMR (CDCl3, 100 MHz) δ 187.4 (d, JCF= 24.2 Hz), 147.9, 139.1, 131.2 (d, JCF= 4.0 Hz), 131.0 (d, JCF= 7.8 Hz), 129.1, 128.9, 127.7 (q, JCF= 311.6 Hz), 127.4 (d, JCF= 1.2 Hz), 127.3, 120.5 (qd, JCF= 287.2, 29.9 Hz), 102.6 (dq, JCF= 260.0, 34.0 Hz)

Análisis De Reacciones Químicas

Types of Reactions: 4-(Trifluoromethyl)cyclohexane-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.

Reduction: The compound can be reduced to form cyclohexane derivatives with different functional groups.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products: The major products formed from these reactions include sulfonic acids, sulfoxides, and various substituted cyclohexane derivatives .

Aplicaciones Científicas De Investigación

Organic Synthesis

4-(Trifluoromethyl)cyclohexane-1-thiol serves as a crucial building block in the synthesis of complex organic molecules. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of resultant compounds, making it particularly useful in the development of fluorinated pharmaceuticals and agrochemicals.

Biological Studies

The compound's thiol group allows it to form covalent bonds with proteins and enzymes, facilitating the study of enzyme interactions and protein modifications. This property is instrumental in biochemical research, where understanding protein dynamics is crucial for drug design.

Medicinal Chemistry

Derivatives of this compound are being investigated for their potential therapeutic applications. Research has focused on its anti-inflammatory and anticancer properties, with studies indicating promising results in modulating biological pathways linked to these diseases.

Industrial Applications

In industry, this compound is utilized in the production of advanced materials that require enhanced chemical and thermal stability. Its unique properties make it suitable for applications in coatings, plastics, and other specialty chemicals.

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A recent study demonstrated the use of this compound as a key intermediate in synthesizing novel anti-cancer agents. The compound's ability to form stable covalent bonds with target proteins allowed researchers to design inhibitors that effectively modulate cancer cell growth.

Case Study 2: Enzyme Interaction Studies

In another investigation, researchers employed this compound to study enzyme kinetics. The thiol group was shown to interact specifically with cysteine residues in enzymes, providing insights into enzyme regulation mechanisms critical for metabolic pathways.

Mecanismo De Acción

The mechanism of action of 4-(Trifluoromethyl)cyclohexane-1-thiol involves its interaction with molecular targets through its thiol and trifluoromethyl groups. The thiol group can form covalent bonds with proteins and enzymes, altering their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, facilitating its interaction with biological membranes and receptors .

Comparación Con Compuestos Similares

Functional Group Variations

The substitution pattern and functional groups significantly alter physicochemical and reactive properties. Key analogs include:

Key Observations :

- Acidity : The carboxylic acid analog (pKa ~2-3) is far more acidic than the thiol (pKa ~10) or hydroxyl derivatives (pKa ~16-18) due to resonance stabilization of the conjugate base .

- Reactivity : The thiol group undergoes oxidation to disulfides or nucleophilic substitution, whereas the hydroxyl and amine groups participate in hydrogen bonding and salt formation .

Physicochemical Properties

- Solubility : The carboxylic acid derivative is highly polar and water-soluble, while the thiol and hydroxyl analogs exhibit lower polarity and prefer organic solvents .

- Thermal Stability : The -CF₃ group enhances thermal stability across all analogs, as seen in the synthesis of 4-oxo-1-(trifluoromethyl)cyclohexan-1-ol under reflux conditions .

Structural and Conformational Effects

- Ring Conformation : The -CF₃ group induces chair conformations in cyclohexane rings, as evidenced by NMR data for 4-oxo-1-(trifluoromethyl)cyclohexan-1-ol (δ 2.06–2.27 ppm for axial/equatorial protons) . This steric and electronic effect would similarly influence the thiol analog’s reactivity.

Actividad Biológica

4-(Trifluoromethyl)cyclohexane-1-thiol is an organofluorine compound characterized by a trifluoromethyl group attached to a cyclohexane ring, which also contains a thiol group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its unique chemical properties and potential biological activities.

- IUPAC Name : this compound

- CAS Number : 1341445-27-9

- Molecular Formula : C7H11F3S

- Molecular Weight : 196.23 g/mol

Synthesis

The synthesis of this compound typically involves radical trifluoromethylation processes. One common method is the photoredox catalysis approach, which generates trifluoromethyl radicals that react with cyclohexane derivatives under visible light irradiation. This method allows for high yields and selectivity, making it suitable for industrial applications.

The biological activity of this compound can be attributed to its thiol and trifluoromethyl groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, facilitating interactions with biological membranes and receptors.

Enzyme Interaction

Research indicates that compounds with trifluoromethyl groups generally exhibit enhanced biological activity due to their metabolic stability and increased lipid solubility, which facilitates membrane permeability. This property allows for better interaction with protein targets.

In a study examining similar compounds, it was found that derivatives containing trifluoromethyl groups showed moderate inhibition of cyclooxygenase (COX-2) and lipoxygenase (LOX) enzymes, which are critical in inflammatory responses. The presence of the trifluoromethyl group was linked to increased enzyme inhibition compared to non-fluorinated analogs .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cell lines, including breast cancer (MCF-7) and human embryonic kidney (HEK293) cells. Compounds similar to this compound demonstrated varying degrees of cytotoxicity, suggesting potential anti-cancer properties. For instance, certain derivatives showed IC50 values in the range of 10-30 µM against these cell lines .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other fluorinated compounds:

| Compound Name | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | Varies | Moderate inhibition of COX-2, LOX |

| 4-(Trifluoromethyl)phenylhydrazone | 5.4 - 10.4 | Dual inhibitory effect against AChE |

| 3-Fluorophenyl derivatives | 15.2 - 34.2 | Moderate AChE inhibition |

This table illustrates that while the specific IC50 values for this compound are not always available, its structural relatives exhibit significant biological activities that suggest potential therapeutic applications.

Medicinal Chemistry

The compound is being explored for its potential as an anti-inflammatory and anticancer agent due to its ability to modulate enzyme activity involved in these pathways. Its unique structure allows it to serve as a building block in the synthesis of more complex pharmaceuticals.

Industrial Uses

In addition to medicinal applications, this compound is utilized in developing advanced materials due to its enhanced chemical stability and reactivity profile.

Q & A

Q. What synthetic routes are recommended for preparing 4-(Trifluoromethyl)cyclohexane-1-thiol with high purity?

Methodological Answer: A two-step approach is commonly employed:

Cyclohexane Functionalization : Start with 4-(trifluoromethyl)cyclohexanone. Reduce the ketone to the corresponding alcohol using NaBH₄ or LiAlH₄ in anhydrous THF, followed by thiolation via Mitsunobu reaction (using PPh₃/DIAD and thiourea) or direct substitution with Lawesson’s reagent .

Purification : Recrystallize the product using a CHCl₃/petroleum ether (1:2 v/v) system to remove byproducts. Confirm purity via HPLC (≥98%) and GC-MS .

Q. Key Considerations :

- Steric hindrance from the trifluoromethyl group may reduce reaction efficiency. Optimize reaction time (e.g., 12–24 hours) and temperature (60–80°C) to improve yields .

- Avoid aqueous workup to prevent oxidation of the thiol group.

Q. Which analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Expect peaks at δ 1.65–0.82 ppm (cyclohexyl protons) and δ 2.95 ppm (thiol proton, exchange with D₂O).

- ¹³C NMR : A signal near δ 120–125 ppm (q, J = 280 Hz) confirms the CF₃ group .

- FT-IR : Strong absorption at 2550–2600 cm⁻¹ (S-H stretch) and 1120 cm⁻¹ (C-F stretch) .

- Mass Spectrometry : Look for [M+H]⁺ at m/z 200–210 (exact mass depends on isotopic distribution of CF₃ and S).

Q. Data Contradictions :

- Discrepancies in S-H NMR shifts may arise from solvent polarity or trace metal impurities. Use deuterated DMSO for sharper peaks .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer: The CF₃ group exerts electron-withdrawing effects (-I), enhancing the thiol’s acidity (pKa ~8–9 vs. ~10 for unsubstituted cyclohexanethiol). This increases nucleophilicity in basic conditions (e.g., SN₂ reactions with alkyl halides). However, steric bulk from CF₃ may hinder access to the sulfur atom.

Q. Experimental Validation :

- Compare reaction rates with non-fluorinated analogs under identical conditions (e.g., NaOH/EtOH, 25°C).

- Computational studies (DFT) can model transition-state geometries to quantify steric vs. electronic contributions .

Q. What strategies mitigate sulfur oxidation during long-term storage?

Methodological Answer:

- Storage Conditions :

- Use amber vials under inert gas (Ar/N₂) at –20°C.

- Add stabilizing agents: 0.1% BHT (butylated hydroxytoluene) or EDTA to chelate metal catalysts .

- Stability Monitoring :

- Track oxidation via LC-MS (look for disulfide dimers at m/z ~400) monthly.

Q. Data Contradictions :

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate binding to cysteine-rich enzymes (e.g., proteases). The thiol group’s nucleophilicity facilitates covalent adduct formation.

- MD Simulations : Analyze conformational flexibility of the cyclohexane ring in aqueous vs. lipid environments (GROMACS, CHARMM force fields) .

Q. Key Findings :

- The CF₃ group enhances hydrophobic interactions but may reduce solubility in polar solvents (logP ~3.5).

Q. What are the challenges in analyzing trace impurities in this compound?

Methodological Answer:

- Impurity Profiling :

- GC-MS with Headspace Sampling : Detect volatile byproducts (e.g., disulfides, sulfonic acids).

- ICP-MS : Quantify trace metals (e.g., Fe³⁺, Cu²⁺) that catalyze oxidation .

- Mitigation : Use Chelex-treated solvents and glassware to minimize metal contamination.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.